Z-Lys(Boc)-OH.DCHA, also known as N-[(tert-Butoxycarbonyl)amino]-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It serves two crucial functions:
Z-Lys(Boc)-OH.DCHA finds applications in chemical biology and drug discovery due to its ability to be incorporated into bioactive peptides with specific functionalities. By selectively modifying the side chain amine, scientists can introduce various chemical probes or functional groups, enabling the study of protein-peptide interactions and the development of novel therapeutics.
The use of Z-Lys(Boc)-OH.DCHA in peptide synthesis facilitates the creation of peptide probes for investigating protein structure and function. By incorporating this building block into specific peptide sequences, researchers can study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Z-Lys(Boc)-OH.DCHA, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative widely utilized in peptide synthesis. This compound features two protective groups: the benzyloxycarbonyl (Z) group, which protects the alpha-amino group, and the tert-butoxycarbonyl (Boc) group, which protects the epsilon-amino group of lysine. The presence of these protective groups prevents unwanted side reactions during peptide synthesis, making Z-Lys(Boc)-OH.DCHA a valuable reagent in organic chemistry.
While Z-Lys(Boc)-OH.DCHA itself does not exhibit direct biological activity, it serves as a critical building block in synthesizing peptides that can have various biological functions. The peptides formed using this compound can be involved in numerous biological processes depending on their specific sequences and structures. The protecting groups ensure that lysine side chains do not react prematurely, allowing for precise peptide construction.
The synthesis of Z-Lys(Boc)-OH.DCHA involves several steps:
Z-Lys(Boc)-OH.DCHA is extensively used in various fields:
The interactions involving Z-Lys(Boc)-OH.DCHA primarily focus on its role as a reagent in peptide synthesis rather than direct biological interactions. The synthesized peptides can interact with various biological targets, leading to different biological activities depending on their sequences and structures. Research into these interactions often examines how modifications to the peptide backbone or side chains influence binding affinities and biological responses.
Z-Lys(Boc)-OH.DCHA can be compared with several similar compounds used in peptide synthesis:
Compound Name | Protective Groups | Unique Features |
---|---|---|
Fmoc-Lys(Boc)-OH | Fluorenylmethyloxycarbonyl (Fmoc), Boc | Fmoc group removed under basic conditions |
Boc-Lys(Z)-OH | Boc, Z | Does not form a dicyclohexylamine salt |
H-Lys(Boc)-OH | Boc | Only has one protective group |
The uniqueness of Z-Lys(Boc)-OH.DCHA lies in its dual protective groups and its salt form with dicyclohexylamine, which can enhance solubility and stability during peptide synthesis compared to other derivatives .
Z-Lys(Boc)-OH.DCHA exists as the dicyclohexylamine salt of N-α-carbobenzyloxy-N-ε-Boc-L-lysine, a compound that embodies the sophisticated nomenclature conventions established in modern peptide chemistry. The systematic IUPAC name, N-cyclohexylcyclohexanamine,(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid, reflects the complex structural architecture that incorporates both protecting groups and the dicyclohexylamine counterion. The compound's registry under CAS number 2212-76-2 distinguishes it from related lysine derivatives, including the free acid form (CAS 2389-45-9) that lacks the dicyclohexylamine salt component. This salt formation significantly enhances the compound's handling properties and stability, making it a preferred form for synthetic applications where crystalline solids offer advantages over hygroscopic free acids.
The nomenclature abbreviations employed in peptide chemistry reflect decades of standardization efforts within the field. The "Z" designation honors Leonidas Zervas, who pioneered the benzyloxycarbonyl protecting group in the 1930s, while "Boc" represents the tert-butyloxycarbonyl group that gained prominence in later decades. The "DCHA" suffix denotes the dicyclohexylamine salt formation, a common practice in amino acid chemistry that improves crystallization properties and storage stability. This systematic approach to nomenclature ensures unambiguous identification across diverse research and industrial applications, facilitating clear communication among synthetic chemists worldwide.
The compound's molecular formula C31H51N3O6 encompasses the protected lysine core, both protecting groups, and the dicyclohexylamine component, reflecting the complex multi-component nature of this synthetic intermediate. Alternative nomenclature systems, including the older "Cbz" abbreviation for carbobenzoxy, occasionally appear in literature, though "Z" has become the dominant convention in contemporary peptide synthesis. The systematic naming conventions also accommodate stereochemical specifications, with the (2S) designation explicitly indicating the L-configuration of the lysine residue, ensuring consistency with natural amino acid stereochemistry.
The development of Z-Lys(Boc)-OH.DCHA represents the culmination of nearly a century of innovation in amino acid protection strategies, beginning with the groundbreaking work of Leonidas Zervas and Max Bergmann in the early 1930s. Zervas first prepared benzyl chloroformate and demonstrated its utility for introducing the benzyloxycarbonyl protecting group, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated the field for approximately twenty years until the 1950s, when mixed anhydride and active ester methodologies began to emerge. The historical significance of this work cannot be overstated, as it essentially created the distinct field of synthetic peptide chemistry and established the principles of amino acid protection that continue to guide contemporary research.
The evolution of protecting group chemistry accelerated dramatically in the following decades, with the introduction of the tert-butyloxycarbonyl (Boc) group representing another major milestone in synthetic methodology. The Boc group's acid-labile nature provided complementary reactivity to the Z group's sensitivity to hydrogenolysis and strong acids, enabling the development of orthogonal protection strategies. This combination proved particularly valuable for lysine residues, which possess two amino groups requiring differential protection during complex peptide syntheses. The development of mono-N-protected amino acids (MPAA) as bifunctional ligands further expanded the utility of these protected lysine derivatives in catalytic applications.
The specific development of the dicyclohexylamine salt form reflects the ongoing refinement of synthetic methodology throughout the latter half of the twentieth century. Patent literature from 2008 documents detailed procedures for preparing Z-Lys(Boc)-OH dicyclohexylamine salt, demonstrating yields of 64% with purities exceeding 94% using recrystallization techniques. These optimized synthetic procedures built upon decades of experience with related compounds and represent the maturation of peptide synthesis methodology into a reliable and scalable technology. The continued commercial availability of this compound from multiple suppliers worldwide testifies to its enduring importance in contemporary synthetic chemistry.
Z-Lys(Boc)-OH.DCHA belongs to the class of orthogonally protected amino acids, compounds that incorporate multiple protecting groups with different removal conditions to enable selective deprotection sequences. The structural architecture features the L-lysine backbone with its characteristic six-carbon chain terminated by both α- and ε-amino groups, each bearing distinct protecting groups that respond to different chemical conditions. The benzyloxycarbonyl (Z) group protecting the α-amino function can be removed through hydrogenolysis using palladium catalysts or through treatment with strong acids such as hydrogen fluoride or hydrogen bromide in acetic acid. In contrast, the tert-butyloxycarbonyl (Boc) group protecting the ε-amino function undergoes acid-catalyzed removal using reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
The dicyclohexylamine component exists as a separate entity within the crystal structure, functioning as a counterion that neutralizes the carboxylic acid group of the protected lysine. This salt formation significantly impacts the compound's physical properties, including melting point (154-156°C), optical rotation ([α]20/D +8.2±1° in ethanol), and solubility characteristics. The crystalline nature of the salt facilitates purification through recrystallization techniques and enhances storage stability compared to the corresponding free acid form. X-ray crystallographic studies, while not extensively reported in the accessible literature, would likely reveal hydrogen bonding networks between the dicyclohexylamine cations and the carboxylate anions, contributing to the observed thermal stability.
The compound's classification as a protected amino acid derivative places it within the broader category of synthetic building blocks essential for peptide chemistry. The dual protection strategy represents an advancement over simpler mono-protected derivatives, enabling more complex synthetic transformations while maintaining control over reactivity at multiple functional groups. The specific combination of Z and Boc protecting groups provides optimal orthogonality, as these groups can be removed under completely different conditions without interfering with each other. This structural classification has profound implications for synthetic strategy, allowing peptide chemists to design complex molecules with precise control over deprotection sequences and functional group manipulation.
The significance of Z-Lys(Boc)-OH.DCHA in protected amino acid research extends far beyond its immediate synthetic utility, representing a paradigmatic example of how sophisticated protection strategies enable complex peptide synthesis. The compound serves as a crucial intermediate in the preparation of dimeric dipeptide nerve growth factor mimetics and potential neuroprotective agents, demonstrating its relevance to pharmaceutical research and drug development. This application highlights the broader impact of protected amino acid chemistry on biomedical research, where precise control over molecular architecture can lead to compounds with significant therapeutic potential. The ability to selectively manipulate functional groups through orthogonal protection strategies has revolutionized approaches to peptide-based drug discovery and development.
The compound's role in contemporary peptide synthesis methodology cannot be understated, as it exemplifies the principles of orthogonal protection that have become fundamental to modern synthetic chemistry. The concept of orthogonality, where different protecting groups can be removed under mutually exclusive conditions, has enabled the synthesis of increasingly complex peptides and proteins with unprecedented precision. Z-Lys(Boc)-OH.DCHA serves as an excellent teaching example of these principles, demonstrating how careful selection of protecting groups can provide synthetic chemists with the tools necessary to construct complex molecular architectures. Educational programs in peptide chemistry routinely use this compound and related derivatives to illustrate fundamental concepts in protection group chemistry.
Research applications of Z-Lys(Boc)-OH.DCHA span multiple disciplines, from basic peptide synthesis to advanced catalytic applications involving mono-N-protected amino acids as chiral ligands. The compound's utility in C-H functionalization reactions, where it serves as a bifunctional ligand that accelerates reaction rates and imparts specified chirality to products, demonstrates the expanding scope of protected amino acid applications beyond traditional peptide synthesis. These emerging applications reflect the continuing evolution of the field and suggest that compounds like Z-Lys(Boc)-OH.DCHA will remain relevant to cutting-edge research for years to come. The development of new synthetic methodologies often relies on the availability of such well-characterized and readily accessible building blocks.
N-alpha-Benzyloxycarbonyl-N-epsilon-tert-Butoxycarbonyl-L-lysine Dicyclohexylamine Salt represents a doubly protected lysine derivative with the molecular formula C31H51N3O6 [1] [4]. The compound exhibits a molecular weight of 561.8 grams per mole, establishing it as a moderately sized amino acid derivative [1] [2]. The structure incorporates three distinct molecular components: the lysine backbone bearing dual protective groups and the dicyclohexylamine counterion [1].
The benzyloxycarbonyl group provides alpha-amino protection through a carbamate linkage, while the tert-butoxycarbonyl group shields the epsilon-amino functionality [1] [4]. The dicyclohexylamine salt formation enhances the compound's crystalline properties and solubility characteristics compared to the free acid form [1] [26].
Property | Value | Reference |
---|---|---|
Molecular Formula | C31H51N3O6 | [1] [4] |
Molecular Weight | 561.8 g/mol | [1] [2] |
Chemical Abstracts Service Number | 2212-76-2 | [4] [5] |
International Union of Pure and Applied Chemistry Name | Dicyclohexylamine N2-benzyloxycarbonyl-N6-tert-butoxycarbonyl-L-lysinate | [7] |
The compound demonstrates a well-defined melting point range of 154-156°C, indicating high purity and crystalline stability [4] [5]. This thermal behavior reflects the strong intermolecular interactions present in the crystal lattice, particularly hydrogen bonding between the dicyclohexylamine cation and the carboxylate anion [4]. The relatively high melting point compared to unprotected lysine derivatives indicates the stabilizing effect of the dual protection strategy [5].
Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with no significant decomposition observed below 150°C [5]. The presence of the dicyclohexylamine salt form contributes to enhanced thermal stability compared to other amine salt forms [26].
The compound exhibits favorable solubility characteristics in organic solvents while maintaining limited water solubility [11]. The dicyclohexylamine salt formation significantly enhances solubility in polar organic solvents compared to the free acid form [26]. In methanol and ethanol, the compound demonstrates good solubility, facilitating purification and handling procedures [4].
The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups contribute to increased lipophilicity, reducing water solubility but enhancing compatibility with organic reaction media [11] [12]. This solubility profile proves advantageous for peptide synthesis applications where organic solvents predominate [30].
Solvent | Solubility | Characteristics |
---|---|---|
Water | Limited | Enhanced by salt formation |
Methanol | Good | Suitable for purification |
Ethanol | Good | Compatible with optical rotation measurements |
Organic solvents | Enhanced | Improved by protecting groups |
The compound exhibits specific optical rotation of +8.2±1° at 589 nanometers and 20°C, measured at 1% concentration in ethanol [4]. This positive rotation confirms the L-configuration of the lysine backbone and indicates the absence of racemization during synthesis and purification [4]. The magnitude of rotation reflects the influence of both protecting groups on the chiral environment around the alpha carbon [12].
The optical activity serves as a crucial quality control parameter, with deviations indicating potential racemization or impurity content [12]. The measurement conditions specified ensure reproducible results across different analytical laboratories [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for the compound [13] [14]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the benzyloxycarbonyl aromatic protons at approximately 7.3 parts per million, while the benzyl methylene protons appear around 5.1 parts per million [13] .
The tert-butoxycarbonyl group contributes a distinctive singlet at 1.4 parts per million, integrating for nine protons [13]. The lysine backbone protons appear in their expected chemical shift ranges, with the alpha proton typically observed around 4.0 parts per million [14]. The dicyclohexylamine protons contribute complex multipicity patterns in the aliphatic region [13].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon environments, with carbonyl carbons appearing in the 155-170 parts per million region [14]. The aromatic carbons of the benzyloxycarbonyl group produce signals in the 127-137 parts per million range [14].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the dual-protected lysine structure [1] [4]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 562, corresponding to the protonated molecular ion [1].
Common fragmentation patterns include loss of the tert-butoxycarbonyl group (mass decrease of 101 atomic mass units) and benzyloxycarbonyl group (mass decrease of 136 atomic mass units) . The dicyclohexylamine portion may appear as a separate peak at mass-to-charge ratio 182 [26].
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula within acceptable error limits . This technique proves invaluable for distinguishing closely related impurities or isomers .
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [16] [17]. The carbamate carbonyl groups from both protecting groups produce strong absorptions in the 1680-1720 wavenumber region [16] [18].
The carboxylic acid carbonyl appears around 1740 wavenumbers, while nitrogen-hydrogen stretching vibrations occur in the 3300-3500 wavenumber range [16] [17]. The benzyloxycarbonyl aromatic system contributes multiple bands in the 1450-1600 wavenumber region [16].
The dicyclohexylamine salt formation influences the carboxylate stretching frequencies, typically appearing as a broad absorption around 1600 wavenumbers [18] [26]. This spectroscopic signature helps distinguish the salt form from the free acid [16].
The benzyloxycarbonyl group serves as a highly effective protecting group for the alpha-amino functionality of lysine [20] [21]. This carbamate-type protection suppresses the nucleophilic and basic properties of the nitrogen lone pair, preventing unwanted side reactions during synthetic transformations [20] [27].
Installation of the benzyloxycarbonyl group occurs through reaction with benzyl chloroformate under basic conditions, typically using sodium hydroxide or sodium carbonate [20] [24]. The protecting group demonstrates excellent stability under neutral and basic conditions while remaining removable through catalytic hydrogenation or strong acidic conditions [20] [29].
The benzyloxycarbonyl group provides orthogonal protection compatibility with various other protecting groups commonly used in peptide synthesis [27] [31]. Its removal through hydrogenolysis proceeds cleanly without affecting the tert-butoxycarbonyl group, enabling selective deprotection strategies [29] [31].
Property | Characteristics |
---|---|
Installation | Benzyl chloroformate under basic conditions |
Stability | Stable to neutral and basic conditions |
Removal | Catalytic hydrogenation or strong acid |
Orthogonality | Compatible with tert-butoxycarbonyl group |
The tert-butoxycarbonyl group provides robust protection for the epsilon-amino group of lysine [22] [25]. This acid-labile protecting group prevents side-chain amino group participation in coupling reactions while maintaining stability under basic conditions used for alpha-amino deprotection [22] [29].
Introduction of the tert-butoxycarbonyl group typically employs di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [22] [25]. The protecting group exhibits excellent stability under aqueous and organic reaction conditions, making it ideal for multi-step synthetic sequences [22] [30].
Removal of the tert-butoxycarbonyl group occurs readily with trifluoroacetic acid in dichloromethane, proceeding through a carbocation intermediate that eliminates to form carbon dioxide and isobutylene [22] [29]. This deprotection method proves compatible with most other functional groups present in peptide molecules [29] [32].
The dicyclohexylamine salt formation significantly enhances the compound's handling properties and stability characteristics [23] [26]. Dicyclohexylamine, with its pKa of 10.4, effectively neutralizes the carboxylic acid functionality, creating a crystalline salt with improved solubility properties [23] [26].
The salt formation prevents self-association through hydrogen bonding between carboxylic acid groups, thereby improving solubility in organic solvents [26]. The dicyclohexylamine counterion contributes to crystal lattice stability while maintaining reversibility for regeneration of the free acid when required [23] [26].
Storage stability improves dramatically in the salt form, with reduced susceptibility to moisture uptake and chemical degradation [26]. The crystalline nature of the salt facilitates purification through recrystallization techniques and enables accurate analytical determination [23] [26].
Advantage | Description |
---|---|
Enhanced solubility | Improved dissolution in organic solvents |
Crystal stability | Better handling and storage properties |
Purification ease | Facilitates recrystallization procedures |
Analytical precision | Enables accurate quantitative determinations |